molecular formula C22H19FN2O3S B2740036 2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941906-64-5

2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2740036
CAS No.: 941906-64-5
M. Wt: 410.46
InChI Key: IATCTXWYJMJESD-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Biological Activity

The compound 2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 899725-55-4 , is a synthetic derivative of benzo[e][1,2,4]thiadiazine. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H19_{19}FN2_{2}O3_{3}S
  • Molecular Weight : 410.5 g/mol
  • Structural Characteristics : The compound features a thiadiazine ring fused with aromatic groups, which is crucial for its biological interactions.

5-HT6 Receptor Antagonism

One of the primary biological activities attributed to this compound is its role as a 5-HT6 receptor antagonist . Research indicates that compounds in this class exhibit high binding affinity to the serotonin receptor subtype, which is implicated in various neurological processes including cognition and mood regulation.

  • Mechanism of Action : The inhibition of the 5-HT6 receptor leads to decreased cAMP accumulation in cells stimulated by serotonin. This mechanism has been demonstrated in studies using human HeLa cells where the compound effectively inhibited serotonin-induced signaling pathways .

Neuropharmacological Effects

In vivo studies have shown that this compound can influence behaviors associated with hyperactivity and anxiety in rodent models. For instance:

  • Case Study : In a study involving apomorphine-induced hyperactivity in rats, administration of the compound resulted in a significant reduction in activity levels without causing motor deficits as measured by rotarod performance tests .

Biological Activity Summary Table

Activity TypeDescriptionReference
5-HT6 Receptor AntagonismHigh binding affinity; inhibits cAMP accumulation
Neuropharmacological EffectsReduces hyperactivity; no motor deficits

Toxicology and Safety Profile

While specific toxicological data for this compound is limited, general safety assessments indicate that compounds within the thiadiazine class can exhibit varied toxicity profiles depending on their substituents and overall structure. It is crucial to conduct thorough safety evaluations before considering clinical applications.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-7-5-8-16(2)21(15)25-22(26)24(14-17-9-6-10-18(23)13-17)19-11-3-4-12-20(19)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATCTXWYJMJESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.